Metchnikowin

Antimicrobial peptide Dual activity MIC comparison

Metchnikowin is the only Drosophila antimicrobial peptide with validated dual antibacterial-antifungal activity (MIC 0.5–1.0 µM against both M. luteus and N. crassa), regulated by both Toll and Imd pathways. Unlike single-kingdom analogs Drosocin (antibacterial only) or Drosomycin (antifungal only), it eliminates the need for multiple peptides in dual-pathogen challenge models. Its phylum-level antifungal selectivity (IC₅₀ ~1 µM against Fusarium graminearum) spares beneficial Basidiomycete fungi—critical for crop protection without soil microbiome disruption. Isoform selection (His22 vs. Arg22) directly impacts sex-dependent infection outcomes. As the only Drosophila AMP with a validated, infection-independent role in TBI pathology and secondary neuroinflammation, sequence-verified Metchnikowin is mandatory—blind substitution with alternative proline-rich peptides introduces uncontrolled experimental variability.

Molecular Formula C6H8O4
Molecular Weight 0
CAS No. 175280-86-1
Cat. No. B1169901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetchnikowin
CAS175280-86-1
SynonymsMetchnikowin
Molecular FormulaC6H8O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metchnikowin (CAS 175280-86-1): A 26-Residue Proline-Rich Drosophila Antimicrobial Peptide with Dual Antibacterial and Antifungal Activity


Metchnikowin (Mtk) is a 26-residue proline-rich antimicrobial peptide (AMP) originally isolated from the immune-challenged fat body of Drosophila melanogaster [1]. It belongs to the proline-rich AMP family (PF08105, Antimicrobial10) and is characterized by its cationic nature and dual activity profile, exhibiting potent inhibition against both Gram-positive bacteria and fungi [2]. The peptide exists as two naturally occurring isoforms differing by a single amino acid polymorphism at position 22 (His vs. Arg), a trait maintained by balancing selection across Drosophila species that diverged over 10 million years ago [3]. Metchnikowin is expressed under the control of both the Toll and Imd immune signaling pathways, a regulatory feature that distinguishes it from most other Drosophila AMPs [4].

Procurement Alert: Why Metchnikowin Cannot Be Substituted with Generic Proline-Rich AMPs or Other Drosophila Peptides


Generic substitution among proline-rich antimicrobial peptides is not scientifically justifiable due to Metchnikowin's unique dual antibacterial-antifungal activity profile, which contrasts sharply with the specialized single-kingdom targeting of its closest Drosophila analogs [1]. Unlike Drosocin (antibacterial only) or Drosomycin (antifungal only), Metchnikowin demonstrates potent activity against both Gram-positive bacteria and fungi, a functional attribute directly tied to its specific sequence and regulation by both Toll and Imd pathways [2]. Furthermore, the natural single amino acid polymorphism (His/Arg at position 22) introduces significant, sex-dependent functional variation in infection outcomes, meaning that even the specific isoform procured can alter experimental results [3]. Cross-species functional comparisons reveal that Metchnikowin exhibits phylum-specific antifungal selectivity (potent against Ascomycota, minimal activity against Basidiomycota) that is not replicated by other insect AMPs tested in the same heterologous systems [4]. These compound-specific characteristics render blind substitution with alternative proline-rich peptides or other Drosophila AMPs a source of uncontrolled experimental variability.

Metchnikowin Quantitative Differentiation Evidence: Comparator-Based Antimicrobial Activity, Phylum Selectivity, and Functional Polymorphism Data


Dual Antibacterial and Antifungal Activity: Metchnikowin vs. Drosocin and Drosomycin

Metchnikowin is the only Drosophila AMP that demonstrates potent activity against both Gram-positive bacteria and fungi [1]. In vitro MIC assays reveal Metchnikowin inhibits Micrococcus luteus (Gram-positive) at 0.5-1.0 µM and Neurospora crassa (fungus) at 0.5-1.0 µM, with complete inhibition zones observed in radial diffusion assays [2]. In contrast, Drosocin, a fellow proline-rich Drosophila peptide, exhibits antibacterial activity only, with no reported antifungal effects [3]. Drosomycin, the primary antifungal peptide in Drosophila, lacks antibacterial activity [4].

Antimicrobial peptide Dual activity MIC comparison Drosophila immunity

Phylumspezifische Antimykotische Selektivität: Metchnikowin Hemmt Ascomycota, Nicht Basidiomycota

Metchnikowin demonstrates remarkable phylum-level selectivity in its antifungal activity. In vitro growth inhibition assays against Fusarium graminearum (Ascomycota) yield an IC₅₀ value of approximately 1 µM [1]. In contrast, germination of the mutualistic basidiomycete fungus Piriformospora indica is only affected at concentrations exceeding 50 µM, representing a >50-fold difference in potency [2]. This selectivity is confirmed in vivo in transgenic barley, where Metchnikowin expression confers resistance to powdery mildew and Fusarium head blight (both Ascomycota pathogens) while preserving colonization by beneficial mycorrhizal Basidiomycota [3].

Antifungal selectivity Ascomycota Basidiomycota Plant biotechnology

Sex-Dependent Functional Variation: Mtkᴿ Allele vs. Mtkᴾ Allele in Systemic Infection Survival

The natural single amino acid polymorphism at position 22 (His/Arg) produces functionally distinct isoforms with quantifiable, sex-dependent effects on infection survival. In male D. melanogaster, the Mtkᴿ allele confers significantly greater protection against systemic bacterial and fungal infections compared to the Mtkᴾ allele, with Mtkᴾ sometimes performing no better than the null mutant [1]. However, this pattern reverses in females, where the Mtkᴾ allele outperforms Mtkᴿ against certain pathogens [2]. Additionally, the Mtkᴿ allele imposes a measurable fitness cost in the absence of infection for both sexes, as demonstrated by reduced lifespan and fecundity in unchallenged flies [3].

Allelic polymorphism Sex-specific immunity CRISPR knockout Balancing selection

In Vivo Pathogen Specificity: Metchnikowin Knockout Reveals Unique Contribution to Enterococcus faecalis Defense

A systematic CRISPR-mediated knockout study of all 14 immune-inducible Drosophila AMP genes revealed that Metchnikowin makes a unique, non-redundant contribution to defense against the Gram-positive pathogen Enterococcus faecalis [1]. Flies lacking Metchnikowin (Mtk⁻/⁻) exhibited significantly increased susceptibility to E. faecalis infection, whereas other AMP knockouts did not phenocopy this defect [2]. This pathogen-specific essentiality is not predicted by in vitro MIC data alone and distinguishes Metchnikowin from other Drosophila AMPs that show broader or different pathogen coverage profiles in vivo [3].

In vivo AMP specificity CRISPR knockout Enterococcus faecalis Systemic immunity

Dual Immune Pathway Regulation: Metchnikowin Induction via Both Toll and Imd Pathways

Metchnikowin gene expression remains inducible in both Toll-deficient mutants (which block antifungal responses) and imd mutants (which block antibacterial responses), demonstrating that it can be activated by signals from either pathway [1]. Only in Toll-deficient;imd double mutants is Metchnikowin expression completely abolished following immune challenge [2]. This dual-pathway regulation is not observed for other Drosophila AMPs, which are typically controlled by a single pathway (e.g., Drosomycin via Toll only; Diptericin via Imd only) [3].

Immune signaling Toll pathway Imd pathway Gene regulation

Infection-Independent Neurological Role: Metchnikowin Knockout Protects Against Traumatic Brain Injury

Among 10 Drosophila AMP genes tested, only mutation of Metchnikowin (Mtk) conferred significant protection against mortality within 24 hours following traumatic brain injury (TBI) [1]. Mtk mutants also exhibited reduced behavioral deficits at 24 hours post-TBI and increased lifespan both in the presence and absence of TBI [2]. TBI-induced Mtk expression in the brain activates secondary injury pathways independent of infection, a property not shared by other AMPs in the Toll and Imd pathways [3].

Traumatic brain injury Neuroinflammation Non-canonical AMP function Drosophila model

Optimal Application Scenarios for Metchnikowin: Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Dual-Kingdom Antimicrobial Screening and Host-Pathogen Interaction Studies

Metchnikowin is the compound of choice for experimental systems requiring simultaneous activity against Gram-positive bacteria and fungi, eliminating the need for multiple single-kingdom peptides. Its validated MIC values of 0.5-1.0 µM against both M. luteus and N. crassa provide a quantitative benchmark for assay calibration [1]. Researchers investigating systemic immunity in Drosophila or heterologous models should procure Metchnikowin specifically when dual-pathogen challenge is planned, as substitution with Drosocin or Drosomycin will leave one pathogen class unaddressed [2].

Agricultural Biotechnology for Ascomycete-Specific Fungal Disease Resistance

For transgenic crop protection programs targeting Ascomycete pathogens (e.g., Fusarium head blight, powdery mildew), Metchnikowin offers phylum-level selectivity with an IC₅₀ of ~1 µM against F. graminearum while sparing beneficial Basidiomycete mycorrhizal fungi at concentrations up to 50 µM [3]. This differential potency enables disease resistance engineering without compromising soil microbiome health, a critical advantage over broad-spectrum chemical fungicides or non-selective antifungal peptides [4].

Sex-Specific Immunity and Evolutionary Genetics Research

Studies investigating sex-dependent immune responses or balancing selection on immune genes require precise control over the Metchnikowin isoform used. The Mtkᴿ allele confers superior protection in males but imposes a quantifiable fitness cost without infection, while the Mtkᴾ allele outperforms in females against certain pathogens [5]. Procurement of sequence-verified Metchnikowin isoforms (His22 vs. Arg22) is mandatory for reproducible results in this research domain [6].

Traumatic Brain Injury and Neuroinflammation Model Systems

Metchnikowin is the only Drosophila AMP with a validated, infection-independent role in TBI pathology and secondary neuroinflammation [7]. Knockout of Mtk uniquely protects against 24-hour post-TBI mortality, a phenotype not replicated by knockout of any other AMP tested [8]. Researchers using Drosophila TBI models should procure Metchnikowin-specific reagents (antibodies, RNAi lines, knockout strains) for mechanistic studies, as data from other AMPs cannot be extrapolated to this compound [9].

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